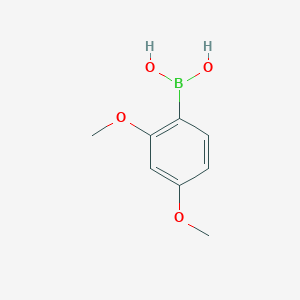
Ácido 2,4-dimetoxiphenylborónico
Descripción general
Descripción
2,4-Dimethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dimethoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios espectroscópicos
El ácido 2,4-dimetoxiphenylborónico se ha utilizado en estudios espectroscópicos. Las posibles formas estables y estructuras moleculares del ácido 2,4-dimetoxiphenylborónico se han estudiado experimental y teóricamente utilizando métodos espectroscópicos de FT-IR, Raman y RMN de estado sólido y solución . Estos estudios ayudan a comprender las propiedades y el comportamiento de este compuesto.
Procesos de oxidación avanzados
Este compuesto se ha estudiado en el contexto de procesos de oxidación avanzados (POA). Los POA se utilizan para degradar compuestos orgánicos, y el ácido 2,4-dimetoxiphenylborónico se ha evaluado en estos procesos . Esto ayuda a comprender cómo se degrada este compuesto y su impacto en el medio ambiente.
Reacción de acoplamiento cruzado de Suzuki−Miyaura
El ácido 2,4-dimetoxiphenylborónico se puede utilizar como reactivo en reacciones de acoplamiento cruzado de Suzuki−Miyaura catalizadas por metales . Este es un tipo de reacción química donde dos compuestos orgánicos se unen con la ayuda de un catalizador metálico.
Síntesis de hidroxi (trimetoxi)fenantreno
Este compuesto se puede utilizar para preparar hidroxi (trimetoxi)fenantreno mediante acoplamiento cruzado con bromo (benciloxi)metoxibenzaldehído seguido de una reacción de condensación y desbencilación . Esto muestra su utilidad en la síntesis de compuestos orgánicos complejos.
Reacción de acoplamiento cruzado con dicloropiridopirimidina
El ácido 2,4-dimetoxiphenylborónico se puede utilizar como sustrato en la reacción de acoplamiento cruzado con 5,7-dicloropiridopirimidina catalizada por paladio . Esto destaca su papel en la formación de compuestos biológicamente activos.
Síntesis de Buflavina 1
Este compuesto se puede utilizar como material de partida para la síntesis de buflavina 1, un alcaloide natural . Los alcaloides tienen diversos efectos farmacológicos y, por lo tanto, son importantes en el descubrimiento y desarrollo de fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
2,4-Dimethoxyphenylboronic acid is primarily used as a reactant in metal-catalyzed Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as cross-coupling. In the Suzuki-Miyaura reaction, 2,4-Dimethoxyphenylboronic acid is coupled with a suitable halide or pseudo-halide to form a new carbon-carbon bond . This reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, leading to a wide range of downstream effects.
Result of Action
The primary result of the action of 2,4-Dimethoxyphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
The efficacy and stability of 2,4-Dimethoxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction is typically carried out in an organic solvent at elevated temperatures . The compound is stable under normal storage conditions .
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUYFKNCCBFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370232 | |
| Record name | 2,4-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133730-34-4 | |
| Record name | 2,4-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 2,4-Dimethoxyphenylboronic acid in this research?
A1: The research utilized several complementary spectroscopic methods to investigate the structural properties of 2,4-Dimethoxyphenylboronic acid. These methods include:
- DFT (Density Functional Theory): This computational technique allows researchers to model the electronic structure and properties of molecules. []
- FT-Raman Spectroscopy: This technique utilizes the scattering of infrared light to provide information about molecular vibrations, offering insights into molecular structure and bonding. []
- FT-IR Spectroscopy: This technique measures the absorption of infrared light by molecules, providing a complementary fingerprint of molecular vibrations and functional groups. []
- Solution and Solid-State NMR Spectroscopy: These techniques exploit the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules in different physical states. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
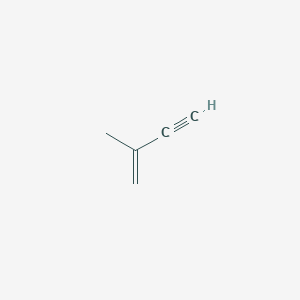
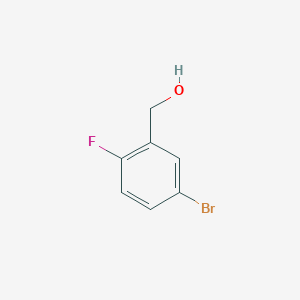


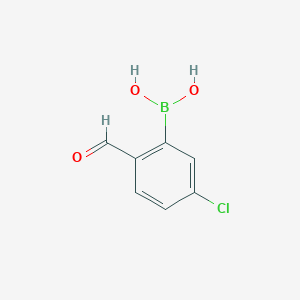
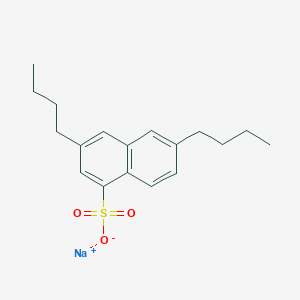
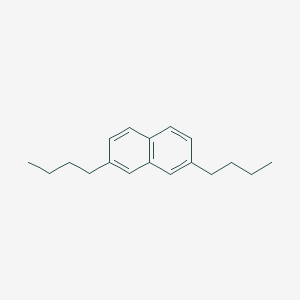
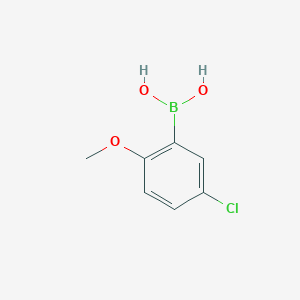
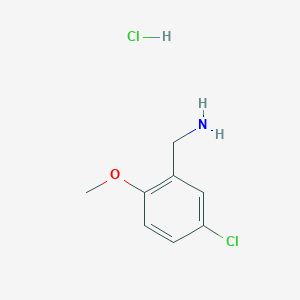

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
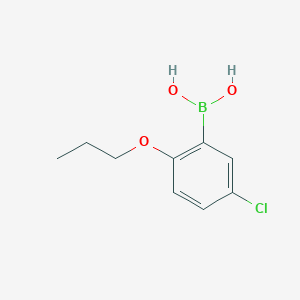
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)

